molecular formula C3HBrClNS B176366 2-Bromo-5-chlorothiazole CAS No. 16629-15-5

2-Bromo-5-chlorothiazole

Cat. No.: B176366
CAS No.: 16629-15-5
M. Wt: 198.47 g/mol
InChI Key: FYKOEXGDJNPHQV-UHFFFAOYSA-N
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Description

2-Bromo-5-chlorothiazole is a heterocyclic compound with the molecular formula C3HBrClNS. It is characterized by the presence of both bromine and chlorine atoms attached to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-chlorothiazole typically involves the bromination and chlorination of thiazole derivatives. One common method includes the reaction of thiazole with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the thiazole ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, with careful control of temperature and reaction time to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chlorothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

2-Bromo-5-chlorothiazole has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Material Science: The compound is utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparison with Similar Compounds

    2-Bromo-5-chlorothiazole: C3HBrClNS

    5-Bromo-2-chlorothiazole: C3HBrClNS

    2-Chlorothiazole: C3HClNS

    5-Chlorothiazole: C3HClNS

Comparison: this compound is unique due to the simultaneous presence of both bromine and chlorine atoms on the thiazole ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions. In contrast, similar compounds like 2-Chlorothiazole or 5-Chlorothiazole lack this dual halogenation, resulting in different reactivity and applications .

Properties

IUPAC Name

2-bromo-5-chloro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrClNS/c4-3-6-1-2(5)7-3/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKOEXGDJNPHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594379
Record name 2-Bromo-5-chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16629-15-5
Record name 2-Bromo-5-chloro-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-chlorothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 2-Bromo-5-chlorothiazole highlighted in the research?

A: The research article describes the use of this compound as a key starting material in the synthesis of thiazolo[4,5-c]quinoline-4(5H)-ones []. These compounds represent a novel class of heterocycles with potential biological activities.

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